Dp44mT

概要

説明

ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンは、強力で選択的な抗腫瘍活性が知られている金属キレート剤です。この化合物は、ジ-2-ピリジルケトンチオセミカルバゾンファミリーに属し、銅結合によるリソソームの完全性を破壊する能力について広く研究されています。 神経上皮腫、メラノーマ、乳がん細胞など、さまざまな癌細胞株でアポトーシスを誘導することにより、著しい抗癌作用を示します .

準備方法

合成経路と反応条件

ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンは、特定の条件下でジ-2-ピリジルケトンとチオセミカルバジドを反応させる、複数段階のプロセスを通じて合成できます。 この反応には通常、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれ、目的の生成物が得られるように温度とpHを慎重に制御する必要があります .

工業的生産方法

詳細な工業的生産方法は広く文書化されていませんが、ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンの大規模合成には、おそらく実験室規模の合成プロセスの最適化が含まれるでしょう。 これには、反応量の拡大、一貫した品質管理の確保、および高純度の生成物を得るための効率的な精製技術の実装が含まれます .

化学反応の分析

Photochemical Reactions

Research has demonstrated that Dp44mT undergoes photochemical reactions when exposed to UV light. These reactions involve the formation of radical intermediates.

-

Mechanism : Upon excitation at 355 nm, this compound reacts with electron acceptors such as 9,10-anthraquinone-2,6-disulfonate (AQDS), leading to a proton-coupled electron transfer mechanism that produces an S-centered neutral radical.

-

Complex Formation : The presence of metal ions like zinc(II) and copper(II) inhibits electron transfer between this compound and AQDS, while the iron(III) complex shows decomposition following electron transfer with AQDS .

Copper-Catalyzed Reactions

This compound significantly influences the oxidation of glutathione (GSH) in the presence of copper ions.

-

Reaction Dynamics : The oxidation of GSH is accelerated at lower pH levels due to the unique speciation of the CuII-Dp44mT complex. The reduction of CuII by GSH is identified as the rate-limiting step in this reaction pathway.

-

Density Functional Theory (DFT) Calculations : Computational studies support that protonation of the hydrazinic nitrogen in the this compound ligand facilitates CuII reduction, which is crucial for understanding its catalytic behavior .

Formation of Reactive Oxygen Species

This compound's interaction with metal ions leads to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

科学的研究の応用

Prostate Cancer

A study demonstrated that Dp44mT selectively inhibits prostate cancer cell growth by modulating the expression of NDRG1 and reducing phosphorylation of ERK1/2 and SMAD2L. This selective action underscores its potential as a targeted therapy for prostate cancer .

Breast Cancer

In vitro studies showed that this compound is cytotoxic to breast cancer cells (e.g., MDA-MB-231) while sparing normal fibroblasts. Its mechanism includes selective inhibition of topoisomerase IIα, leading to apoptosis in resistant breast cancer clones . In vivo experiments further confirmed significant tumor growth inhibition without systemic toxicity .

Osteosarcoma

Research indicated that this compound effectively inhibits the proliferation and metastasis of osteosarcoma cells. The compound induced apoptosis and cell cycle arrest while increasing autophagy markers. In xenograft models, this compound treatment resulted in a notable reduction in tumor size and weight .

Oral Cancer

This compound was shown to inhibit invasion and metastasis in oral squamous cell carcinoma by upregulating NDRG2 expression. This suggests a promising therapeutic avenue for oral cancers where traditional treatments may fail .

Efficacy Data Table

| Cancer Type | Model | Dosage | Outcome |

|---|---|---|---|

| Prostate Cancer | In vitro | 0.5 - 5 µM | Increased NDRG1, reduced ERK1/2 |

| Breast Cancer | In vitro & In vivo | 0.4 mg/kg | 50% growth inhibition in MDA-MB-231 |

| Osteosarcoma | In vitro & In vivo | 0.4 mg/kg | 63% reduction in tumor size |

| Oral Squamous Cell Carcinoma | In vitro | 0.5 - 10 µM | Inhibition of invasion |

作用機序

ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンの作用機序には、銅イオンと鉄イオンに結合して、酸化還元活性な錯体を形成する能力が含まれます。これらの錯体は、リソソームの完全性を破壊し、カテプシンDの放出につながり、その後、アポトーシス経路が活性化されます。 この化合物は、活性酸素種(ROS)の生成も誘発し、その細胞毒性効果にさらに貢献しています .

類似の化合物との比較

ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンは、他の類似の化合物と比較して、強力で選択的な抗癌活性においてユニークです。類似の化合物の例を以下に示します。

トリアピン(3-アミノピリジン-2-カルボキシアルデヒドチオセミカルバゾン): 抗癌作用を持つ別の鉄キレート剤ですが、ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンよりも効果が弱いです.

デスフェラル(デフェロキサミン): 鉄過剰症の治療に使用される鉄キレート剤ですが、メカニズムと用途が異なります.

ジ-2-ピリジルケトン-4,4-ジメチル-3-チオセミカルバゾンは、癌細胞を選択的に標的とし、複数の経路を通じてアポトーシスを誘導する能力により際立っており、さらなる研究開発のための有望な候補です .

類似化合物との比較

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is unique in its potent and selective anticancer activity compared to other similar compounds. Some similar compounds include:

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): Another iron chelator with anticancer properties, but less potent than di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone.

Desferal (deferoxamine): An iron chelator used to treat iron overload, but with different mechanisms and applications.

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone stands out due to its ability to selectively target cancer cells and induce apoptosis through multiple pathways, making it a promising candidate for further research and development .

生物活性

Dp44mT, a di-2-pyridylketone thiosemicarbazone, has garnered attention for its selective anticancer properties, particularly as an iron chelator. This compound exhibits a multifaceted mechanism of action that includes inducing apoptosis, modulating autophagy, and generating reactive oxygen species (ROS). The following sections delve into its biological activity, supported by relevant studies and data.

1. Iron Chelation and ROS Generation

This compound's primary mechanism involves the chelation of iron, which disrupts cellular iron homeostasis and leads to the generation of ROS. This oxidative stress is a key factor in inducing cell death in various cancer cell lines. Studies have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential therapeutic index .

2. Autophagy Modulation

Research indicates that this compound affects autophagy through two main pathways:

- Increased Autophagosome Formation: this compound enhances the synthesis of autophagosomes, marked by increased levels of LC3-II, a classical autophagic marker .

- Inhibition of Autophagosome Degradation: The compound disrupts lysosomal function, preventing the fusion of lysosomes with autophagosomes. This dual action converts autophagy from a survival mechanism into a pathway that promotes cell death .

3. Apoptosis Induction

This compound has been shown to activate apoptotic pathways by modulating key proteins such as Bcl-2, Bax, and caspases. In osteosarcoma models, it significantly reduced tumor growth and induced apoptosis through the Wnt/β-catenin signaling pathway .

Osteosarcoma Treatment

A study investigating this compound's effects on osteosarcoma demonstrated a significant reduction in tumor volume in animal models. Mice treated with this compound (0.4 mg/kg) showed a marked decrease in tumor size compared to control groups, with histological analysis revealing increased apoptosis and decreased proliferation markers such as Cyclin D1 and C-myc .

Breast Cancer Efficacy

In breast cancer studies, this compound was effective against both sensitive and resistant cell lines. It induced DNA damage and selectively inhibited topoisomerase IIα, contributing to its cytotoxic effects. Animal studies confirmed significant tumor growth inhibition without systemic toxicity .

Table 1: Summary of this compound Biological Activities

Table 2: Effects of this compound on Key Cancer Markers

特性

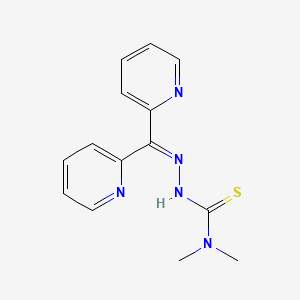

IUPAC Name |

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438322 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152095-12-0 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152095-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。